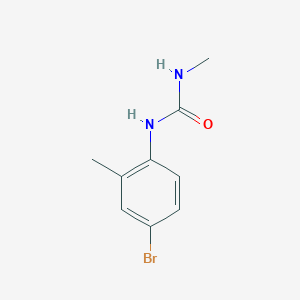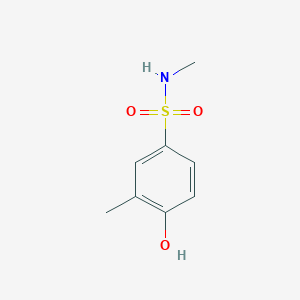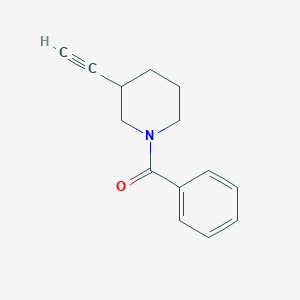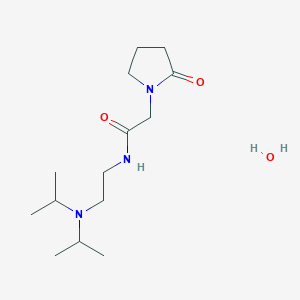
1,4-Di(pyridin-4-yl)naphthalene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemosensors for Transition Metal Ions
1,4-Di(pyridin-4-yl)naphthalene derivatives have been studied for their ability to act as chemosensors, particularly for transition metal ions. The ligands in these derivatives demonstrate selective coordination and exhibit remarkable selectivity towards specific metal ions like Cu2+ in certain mixtures. This selectivity is often accompanied by a color change, which is a useful property for visual detection in chemical sensing applications (Gosavi-Mirkute et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
In the realm of electronics, this compound-based compounds have been utilized in the development of efficient blue organic light-emitting diodes (OLEDs). They serve as electron transport materials, significantly enhancing the quantum efficiency and power efficiency of these devices compared to traditional materials (Oh, Lee, & Lee, 2009).
Fluorescence Emission Changes by Metal Ions
These derivatives are also notable for their selective fluorescence emission changes when interacting with certain metal ions. For instance, specific derivatives show a highly selective fluorescence emission with Mn2+ ions and can generate ON and OFF states at different concentrations of these ions. This selectivity makes them potential candidates for use in fluorescence-based metal ion sensors (Jali, Masud, & Baruah, 2013).
Construction of Metal–Organic Frameworks
The compound's versatility extends to the construction of various metal–organic frameworks (MOFs). These frameworks are synthesized using mixed pyridine–acylamide and carboxylate ligands, showing diverse structural properties. MOFs have potential applications in catalysis, gas storage, and sensing due to their porous nature (Zhang et al., 2014).
Polymeric Materials and Nanoparticles
In polymer science, derivatives of this compound have been used to synthesize conducting polymers and nanoparticles. These materials exhibit unique properties like low oxidation potentials and stable conducting forms, making them suitable for applications in electronic devices and sensors (Sotzing et al., 1996).
Crystallography and Supramolecular Structures
Research in crystallography has explored the structures of compounds containing this compound. These studies provide insights into molecular conformation, hydrogen bonding, and supramolecular architectures, which are critical for understanding material properties and designing new molecules with desired functionalities (Nicolas-Gomez, Martínez-Otero, & Dorazco‐González, 2014).
Dual Sensors for Metal Ion Detection
Derivatives of this compound have been designed as dual sensors for the selective detection of metal ions like Al3+ and Zn2+ in water. These sensors utilize fluorescence 'turn-on' properties for the detection, offering a promising approach for environmental monitoring and chemical analysis (Mudi et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Di(pyridin-4-yl)naphthalene are metal ions, specifically Zinc (Zn) and Cadmium (Cd) ions . These ions play a crucial role in the formation of metal-organic frameworks (MOFs), which are the primary structures that this compound helps to create .
Mode of Action
This compound interacts with its targets by acting as a ligand, binding to the metal ions to form a complex . This interaction results in the formation of different types of MOFs, depending on the specific conditions and co-ligands present .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and modulation of MOFs . The compound’s interaction with metal ions leads to the creation of these frameworks, which can have various structures and properties depending on the specific conditions and co-ligands involved .
Result of Action
The action of this compound results in the formation of MOFs with various structures and properties . These MOFs can have different applications, such as in gas storage, catalysis, and drug delivery, among others .
Action Environment
The action of this compound is influenced by various environmental factors, including the presence of different co-ligands and the specific conditions under which the reaction takes place . These factors can affect the type of MOF that is formed, its properties, and its stability .
Propiedades
IUPAC Name |
4-(4-pyridin-4-ylnaphthalen-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-4-20-18(16-9-13-22-14-10-16)6-5-17(19(20)3-1)15-7-11-21-12-8-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHFNULMVZGXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)






![N-[(1-Methyl-1H-indol-3-yl)methyl]cyclohexanamine](/img/structure/B3102957.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B3102981.png)

